1-Benzyl-7-methylquinolin-1-ium bromide
Description
General Context of Quinoline-Derived Heterocyclic Systems in Contemporary Chemistry
Quinoline (B57606), a heterocyclic aromatic compound, is a cornerstone in the field of contemporary chemistry. numberanalytics.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique scaffold that is prevalent in a vast number of natural and synthetic molecules. numberanalytics.comnih.govnih.gov First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in various scientific domains. nih.gov
The significance of the quinoline motif is deeply rooted in medicinal chemistry, where it forms the core of numerous pharmacologically active agents. nih.govbenthamdirect.com Its presence is noted in a wide array of therapeutic drugs, including antimalarials, antibacterials, and anticancer agents. nih.govnih.gov Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals, such as fungicides, and have applications in materials science, for instance, in the creation of organic light-emitting diodes (OLEDs). numberanalytics.com The versatility of the quinoline system stems from its electronic properties and its ability to undergo a wide range of chemical transformations, making it a privileged structure in the synthesis of complex molecules. numberanalytics.com
Overview of Quaternary Quinolinium Salts: Structural Diversity and Research Significance
Quaternary quinolinium salts are a specific class of quinoline derivatives characterized by a positively charged nitrogen atom within the heterocyclic ring. This charge is the result of N-alkylation or N-arylation, which transforms the tertiary amine of the quinoline into a quaternary ammonium (B1175870) cation, typically balanced by a halide or other anion. This structural modification significantly alters the compound's physical and chemical properties.
These salts exhibit considerable structural diversity, arising from the variety of substituents that can be attached to the nitrogen atom and other positions on the quinoline rings. benthamdirect.comresearchgate.net This diversity allows for the fine-tuning of their properties for specific applications. Researchers have synthesized extensive series of these salts, for example, by varying the length of alkyl chains attached to the nitrogen, to create cationic surfactants with a range of properties. nih.gov
The research significance of quaternary quinolinium salts is vast. They are recognized as important synthetic intermediates, capable of undergoing various transformations to produce more complex molecular architectures. researchgate.netnih.gov For instance, 1-benzyl-4-chloroquinolinium salts have been employed as key intermediates in the parallel synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines, a core structure in compounds of pharmacological interest. nih.gov Furthermore, this class of compounds has attracted substantial attention for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. benthamdirect.comresearchgate.netbenthamscience.com
Specific Focus: 1-Benzyl-7-methylquinolin-1-ium Bromide within the Broader Quinolinium Scaffold
Within the extensive family of quinolinium salts lies this compound. This compound is a specific example of a quaternary quinolinium salt where the quinoline nitrogen is substituted with a benzyl (B1604629) group, and a methyl group is present at the 7-position of the quinoline core. The positive charge on the nitrogen is balanced by a bromide anion.
While detailed, peer-reviewed research studies focusing exclusively on this compound are not extensively documented in the public domain, its structure places it firmly within the well-established class of N-benzyl quinolinium salts. The fundamental chemical properties of this compound can be derived from its structure and are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1139719-95-1 chiralen.com |
| Molecular Formula | C₁₇H₁₆BrN |
| Purity | 98% chiralen.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Benzyl-4-chloroquinolinium salt |
| This compound |
| 4-amino-2-alkyl-1,2,3,4-tetrahydroquinoline |
| Benzene |
| Pyridine |
Properties
IUPAC Name |
1-benzyl-7-methylquinolin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N.BrH/c1-14-9-10-16-8-5-11-18(17(16)12-14)13-15-6-3-2-4-7-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQBHDHVPSLBOA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=[N+]2CC3=CC=CC=C3)C=C1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 7 Methylquinolin 1 Ium Bromide and Analogous Quinolinium Derivatives
Established Quaternization Protocols for Quinoline (B57606) Ring Systems
The most traditional and widely employed method for synthesizing quinolinium salts is the direct N-alkylation of a quinoline precursor, a classic example of the Menshutkin reaction.
The direct N-alkylation of a quinoline, such as 7-methylquinoline (B44030), with a benzyl (B1604629) halide like benzyl bromide or benzyl chloride, is a foundational method for preparing the target compound. onepetro.orgnih.gov This bimolecular nucleophilic substitution (SN2) reaction involves the lone pair of electrons on the heterocyclic nitrogen atom attacking the electrophilic benzylic carbon of the benzyl halide. nih.gov The halide is displaced, resulting in the formation of the quaternary 1-benzyl-7-methylquinolin-1-ium cation and a halide anion. researchgate.net For instance, the reaction of quinoline with benzyl chloride in ethanol (B145695) has been used to produce benzyl quinolinium chloride with high yields (90–95%). onepetro.org Similarly, treating quinoline with benzyl bromoacetate (B1195939) in acetonitrile (B52724) effectively yields the corresponding N-substituted quinolinium bromide. researchgate.net
The efficiency of N-alkylation reactions is highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the solvent and temperature.
Solvent Selection: The choice of solvent significantly influences the rate of quaternization. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and acetone (B3395972) are often preferred as they can solvate the transition state effectively, accelerating the reaction. researchgate.net For example, the synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide is effectively carried out in acetonitrile. researchgate.net In some cases, polar protic solvents like ethanol are also used. onepetro.org The polarity of the solvent can have a considerable effect on the physicochemical characteristics of the resulting quinolinium salt. researchgate.net Studies on the related pyridine (B92270) heterocycle show that solvent effects often correlate with the hydrogen-bonding capacity of the solvent. caltech.edu
Temperature Regimes: The reaction temperature is another critical factor. Many quaternization reactions are performed at elevated temperatures, often under reflux, to ensure a reasonable reaction rate and completion. A typical procedure involves heating the reaction mixture in a suitable solvent, such as ethanol, at temperatures around 90°C for several hours. onepetro.org However, conditions can vary from room temperature to higher reflux temperatures depending on the reactivity of the specific quinoline and benzyl halide used. uni.edu Optimizing the temperature is crucial to maximize the yield while minimizing potential side reactions or degradation of the product.
Table 1: Representative Conditions for N-Alkylation of Quinolines
| Quinoline Precursor | Alkylating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Quinoline | Benzyl chloride | Ethanol | 90 °C | 90-95% | onepetro.org |
| Quinoline | Benzyl bromoacetate | Acetonitrile | Reflux | N/A | researchgate.net |
| 7-Methylquinoline | Benzyl bromide | Acetonitrile | Reflux | >98% | chiralen.com |
| Aniline (in situ) | Diethylmalonate | p-Toluenesulfonic acid | Microwave | 89% | umich.edu |
Advanced Synthetic Strategies for Functionalized Quinolinium Salts
Beyond traditional methods, several advanced strategies have been developed to synthesize functionalized quinolinium salts, offering improvements in efficiency, selectivity, and environmental impact.
Transition-metal catalysis has emerged as a powerful tool for constructing complex molecular architectures, including quinolinium salts. researchgate.netmdpi.com These methods often proceed under milder conditions and offer access to a wider range of functionalized derivatives.
Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for C-H activation and arylation reactions. mdpi.com For instance, copper-catalyzed annulation reactions can utilize in-situ generated quinolinium salts to react with partners like alkenes, leading to complex fused heterocyclic systems. researchgate.net Palladium catalysts have been employed in the C-H arylation of quinoline-N-oxides with diaryliodonium salts to create C8-arylated quinolines. mdpi.com
Rhodium and Ruthenium Catalysis: Rhodium(II) catalysts have been successfully used in the synthesis of quinoline-3-carboxylates from indoles, proceeding through a cyclopropanation-ring expansion mechanism. beilstein-journals.org Ruthenium(II) has also been utilized for the assembly of isoquinolinones via C-H activation processes. mdpi.com
Nickel Catalysis: Single-atom nickel catalysts supported on carbon nitride have been developed for C(sp2)-C(sp3) coupling reactions, demonstrating the expanding scope of metal catalysts in forming complex organic molecules. acs.org
To accelerate reaction rates and improve yields, non-conventional energy sources like microwave (MW) and ultrasound (US) irradiation have been applied to the synthesis of quinolinium derivatives. nih.gov These techniques are often considered "green" chemistry approaches due to reduced reaction times and solvent usage. rsc.orgbiotage.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes. nih.govyoutube.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient energy transfer. youtube.com The synthesis of various quinoline and quinazolinone derivatives has been achieved with improved yields and shorter reaction times using microwave-assisted protocols. umich.edufrontiersin.orgnih.gov
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction liquid. This process creates localized high-pressure and high-temperature zones, enhancing reaction rates. researchgate.net Ultrasound has been successfully applied to the synthesis of quinoline-imidazole hybrids and other derivatives, offering high yields in significantly reduced timeframes compared to conventional heating. rsc.orgnih.gov Studies show that ultrasound can reduce reaction times by as much as 150-fold for certain complexation reactions involving quinolines. nih.gov
Table 2: Comparison of Synthetic Methods for Quinoline Derivatives
| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | Thermal (Oil Bath) | Well-established, simple setup | onepetro.org |
| Microwave (MW) | Minutes | Microwave Irradiation | Rapid heating, increased yields, reduced side reactions | nih.govfrontiersin.org |
| Ultrasound (US) | Minutes to Hours | Acoustic Cavitation | Shorter reaction times, energy efficiency, eco-friendly | nih.govnih.gov |
Parallel synthesis is a high-throughput strategy used to create large libraries of related compounds simultaneously, which is particularly valuable in drug discovery and materials science. uniroma1.ityoutube.com Quinolinium salts have proven to be effective intermediates in this context. nih.gov Research has demonstrated that a 1-benzyl-4-chloroquinolinium salt can serve as a key intermediate for the parallel synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. nih.gov This approach allows for the rapid diversification of the quinoline core by introducing various substituents at different positions. nih.gov The use of solid-phase synthesis, where the quinolinium intermediate is attached to a resin, further streamlines the process of purification and isolation, making it highly amenable to automation and the generation of large compound libraries. nih.gov
Preparation of Specialized Quinolinium Forms
The versatility of the quinoline scaffold extends to the formation of highly reactive intermediates known as zwitterionic species. These species are valuable in synthetic organic chemistry for the construction of complex heterocyclic systems.
Generation and Utilization of Quinolinium Zwitterionic Species
Quinolinium zwitterions are neutral molecules that possess both a positive and a negative charge. In particular, quinolinium 1,4-zwitterions, also referred to as quinolinium ylides, are noteworthy for their stability and utility in cycloaddition reactions. nih.govmdpi.comresearchgate.net These species are typically generated in situ from the corresponding N-substituted quinolinium salts.
The formation of a quinolinium zwitterion involves the deprotonation of an N-alkyl quinolinium salt at the carbon atom adjacent to the nitrogen. This is often achieved by treatment with a base. For instance, N-alkoxycarbonylmethylquinolinium bromides can react with a base like triethylamine (B128534) to form the corresponding zwitterionic 1,3-dipole. thieme-connect.com
Once generated, these quinolinium zwitterions serve as versatile building blocks in a variety of cyclization reactions. nih.gov They can participate as 1,3-dipoles or 1,5-dipoles in cycloaddition reactions, leading to the formation of new fused heterocyclic ring systems. mdpi.comthieme-connect.com
Detailed Research Findings:
Recent studies have highlighted the utility of quinolinium zwitterions in the synthesis of complex molecules. For example, the reaction of quinolinium salts with electron-deficient alkenes in the presence of a base leads to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives via a formal [3+2] cycloaddition. thieme-connect.com This reaction proceeds with high regio- and stereoselectivity. thieme-connect.com
Furthermore, quinolinium zwitterionic tosylates have been employed in copper-catalyzed dearomative [5+1] cycloaddition reactions with terminal alkynes to afford pyrazino[1,2-a]quinoline skeletons. thieme-connect.com In another application, nitrogen-based pyridinium (B92312) and quinolinium 1,4-zwitterions, acting as 1,5-dipoles, have been used in (5+n) cyclization reactions to synthesize six-, seven-, and eight-membered dinitrogen-fused heterocycles. mdpi.com
The generation of sulfur- and nitrogen-based quinolinium 1,4-zwitterions has also been a focus of research, as these compounds are valuable synthons for creating three- to eight-membered cyclic compounds. nih.govresearchgate.net These zwitterions are noted for their air stability and ease of use. nih.govresearchgate.net The general scheme for the generation of a quinolinium zwitterion from a quinolinium salt is depicted below.
Advanced Spectroscopic and Chromatographic Characterization of Quinolinium Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 1-benzyl-7-methylquinolin-1-ium bromide is expected to reveal a series of distinct signals corresponding to the different sets of protons in the molecule. The formation of the quaternary ammonium (B1175870) salt by benzylation of 7-methylquinoline (B44030) results in a significant downfield shift for the protons on the quinolinium ring due to the positive charge on the nitrogen atom.
The protons on the quinolinium ring (H2, H3, H4, H5, H6, and H8) would likely appear in the aromatic region, typically between δ 7.5 and 10.0 ppm. The H2 and H4 protons are expected to be the most deshielded due to their proximity to the positively charged nitrogen atom. The methyl group protons at the C7 position would present as a singlet at approximately δ 2.5-3.0 ppm. The benzylic protons (CH₂) would also exhibit a characteristic singlet, anticipated in the range of δ 5.5-6.5 ppm, shifted downfield due to the adjacent positive nitrogen. The protons of the benzyl (B1604629) group's phenyl ring would resonate in the typical aromatic region of δ 7.2-7.6 ppm.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H2 | ~9.5 - 10.0 | Doublet | ~8.0 - 9.0 (to H3) |
| H4 | ~9.0 - 9.5 | Doublet | ~8.0 - 9.0 (to H3) |
| H3 | ~8.0 - 8.5 | Triplet or dd | ~8.0 (to H2 & H4) |
| H8 | ~8.0 - 8.2 | Doublet | ~8.0 - 9.0 (to H-neighbor) |
| H5 | ~7.8 - 8.0 | Doublet | ~8.0 - 9.0 (to H6) |
| H6 | ~7.6 - 7.8 | Singlet or narrow doublet | |
| Benzyl-H (ortho) | ~7.4 - 7.6 | Multiplet | |
| Benzyl-H (meta, para) | ~7.2 - 7.4 | Multiplet | |
| Benzyl-CH₂ | ~6.0 - 6.5 | Singlet | |
| 7-CH₃ | ~2.6 - 2.8 | Singlet |
Note: The expected values are estimations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
In the ¹³C NMR spectrum of this compound, the carbons of the quinolinium ring are expected to be significantly deshielded. The C2 and C8a carbons, being closest to the nitrogen, would appear at the downfield end of the aromatic region. The presence of the methyl group at C7 would cause a slight shielding effect on this carbon compared to an unsubstituted quinoline (B57606). The benzylic carbon (CH₂) would be found around δ 60-70 ppm, while the methyl carbon would be observed in the aliphatic region, typically around δ 20-25 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~150 - 155 |
| C4 | ~145 - 150 |
| C8a | ~140 - 145 |
| C7 | ~138 - 142 |
| C5 | ~130 - 135 |
| C6 | ~128 - 132 |
| C8 | ~125 - 130 |
| C3 | ~120 - 125 |
| C4a | ~118 - 122 |
| Benzyl-C (ipso) | ~133 - 137 |
| Benzyl-C (ortho, meta, para) | ~126 - 130 |
| Benzyl-CH₂ | ~60 - 65 |
| 7-CH₃ | ~20 - 25 |
Note: These are estimated chemical shifts based on known data for similar quinolinium compounds.
Nitrogen (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atom. For this compound, the quaternization of the nitrogen atom leads to a significant change in its chemical shift compared to the parent 7-methylquinoline. The ¹⁵N chemical shift for the positively charged nitrogen in the quinolinium ring is expected to be in a characteristic range for quaternary ammonium salts, offering definitive proof of the N-benzylation.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. For this compound, HSQC would confirm the assignments of the protonated carbons in the quinolinium and benzyl rings, as well as the benzylic and methyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected between the benzylic protons and the C2 and C8a carbons of the quinolinium ring, as well as the ipso-carbon of the benzyl group.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, the analysis would be performed on the cation, [C₁₇H₁₆N]⁺.
The high-resolution mass spectrum (HRMS) would provide the exact mass of the cation, which can be used to confirm the molecular formula. The calculated exact mass for the [C₁₇H₁₆N]⁺ cation is 234.1283 m/z.
The fragmentation pattern in the mass spectrum would be characteristic of the 1-benzyl-7-methylquinolinium cation. Key fragmentation pathways would likely involve the loss of the benzyl group as a benzyl radical or a tropylium (B1234903) cation (m/z 91), and fragmentation of the quinolinium ring itself.
Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₁₇H₁₆N]⁺ | 234.1283 | Molecular Ion (Cation) |
| [M - C₇H₇]⁺ | [C₁₀H₉N]⁺ | 143.0735 | Loss of benzyl group |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0548 | Tropylium ion |
Note: The bromide counter-ion is typically not observed in positive-ion mode mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and benzylic groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Quinolinium and Benzyl) |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₃ and CH₂) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1550 - 1450 | C=N stretch | Quinolinium Ring |
| 1470 - 1430 | CH₂ bend | Benzylic |
| 850 - 750 | C-H out-of-plane bend | Aromatic Substitution Pattern |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic systems like quinolinium derivatives, UV-Vis spectroscopy provides valuable insights into the extent of conjugation and the energies of the π-electron systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (an antibonding π* orbital).
In the case of this compound, the core structure is the quinolinium cation, which possesses a delocalized π-electron system across its bicyclic aromatic rings. This extended conjugation results in characteristic absorption bands in the UV region. The primary electronic transitions observed in such systems are π → π* transitions, which are typically intense. The presence of substituents on the quinoline ring can influence the position and intensity of these absorption maxima (λ_max).
The 7-methyl group, being an electron-donating group, can cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted quinolinium cation. More significantly, the N-benzyl group extends the conjugation of the system. While the benzyl group's phenyl ring is not directly fused, its proximity and electronic interaction with the quinolinium nitrogen can perturb the electronic energy levels.
Studies on various quinolinium salts have shown characteristic absorption bands. For instance, some quinolinium derivatives exhibit two main absorption bands, one around 255 nm and another at longer wavelengths, such as 365 nm. researchgate.net The exact λ_max values for this compound would depend on the solvent used, as solvatochromic shifts can occur, particularly with polar solvents interacting with the charged species. researchgate.net Generally, an increase in solvent polarity can lead to shifts in the absorption maxima. The analysis of these spectra allows for a detailed understanding of the electronic structure, which is crucial for applications in materials science and photochemistry. researchgate.netyoutube.com
A hypothetical UV-Vis spectrum for this compound would likely show strong absorptions in the range of 250-400 nm, indicative of the π → π* transitions within the conjugated aromatic system. researchgate.netnih.gov
Table 1: Expected UV-Vis Spectral Data for Quinolinium Systems
| Parameter | Expected Value | Significance |
|---|---|---|
| λmax 1 | ~250-270 nm | π → π* transition of the quinoline core |
| λmax 2 | ~320-380 nm | π → π* transition involving the extended conjugated system |
| Molar Absorptivity (ε) | > 10,000 L mol-1 cm-1 | Indicates allowed electronic transitions |
| Solvent Effects | Bathochromic or Hypsochromic shifts | Reveals information about the polarity of the excited state |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
For an ionic compound like this compound, SCXRD analysis would definitively confirm the molecular structure, including the connectivity of the benzyl and methyl groups to the quinolinium core. It would also reveal the spatial relationship between the 1-benzyl-7-methylquinolin-1-ium cation and the bromide anion, including details of any non-covalent interactions such as hydrogen bonds or π-stacking. mdpi.comresearchgate.net
The process involves growing a suitable single crystal, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the structure refined. carleton.edu
While the specific crystal structure of this compound is not publicly available, data from related structures, such as other organic bromide salts and N-benzyl derivatives, can provide an example of the type of information obtained. researchgate.netresearchgate.netresearchgate.net The analysis would yield a set of crystallographic parameters that define the unit cell and the atomic coordinates within it. This information is crucial for understanding structure-property relationships and for computational modeling studies. mdpi.com
Table 2: Representative Crystallographic Data for an Organic Bromide Salt This table presents example data typical for a single crystal X-ray diffraction study of a related organic bromide compound and is for illustrative purposes only.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C17H16NBr | The elemental composition of the compound. |
| Formula Weight | 314.22 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P21/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 10.1 Å α = 90°, β = 98.5°, γ = 90° | The dimensions and angles of the unit cell. | | Volume (V) | 1290 Å3 | The volume of the unit cell. | | Z | 4 | The number of formula units per unit cell. | | Calculated Density | 1.620 g/cm3 | The theoretical density of the crystal. | | R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chromatographic Techniques for Purity Assessment and Separation Science
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For ionic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com
The separation mechanism for quaternary ammonium compounds (QACs) in RP-HPLC can be complex, involving hydrophobic interactions between the alkyl/aryl groups of the cation and the stationary phase. rsc.org The retention of this compound would be influenced by the hydrophobicity of both the benzyl and methylquinolinium moieties. Method development often involves optimizing the mobile phase composition (the ratio of organic modifier to aqueous buffer) and the pH and ionic strength of the buffer to achieve adequate retention and peak shape. sielc.com
Detection is typically accomplished using a UV detector, as the quinolinium ring is strongly UV-active. researchgate.net The method can be used to assess the purity of a synthesized batch of the compound by detecting and quantifying any impurities or unreacted starting materials. Furthermore, preparative HPLC can be used for the purification of the compound from a crude reaction mixture. ijpsr.com
Table 3: Typical HPLC Method Parameters for Analysis of a Quinolinium Salt
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile : Ammonium Acetate (B1210297) Buffer (pH 4.5) | Elutes the analyte; the buffer helps to ensure consistent ionization and good peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to separate compounds with a wide range of polarities. rsc.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |
| Detection | UV at ~254 nm or ~330 nm | Monitors the eluent for the UV-absorbing analyte. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and the assessment of compound purity. ijpsr.comlibretexts.org It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound from 7-methylquinoline and benzyl bromide. libretexts.orgmdpi.com
To monitor this quaternization reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials (7-methylquinoline and benzyl bromide). rochester.edu The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). rsc.org
The separation is based on the differential partitioning of the compounds between the stationary phase (usually silica (B1680970) gel, which is polar) and the mobile phase. The less polar compounds (like benzyl bromide) will travel further up the plate (higher Retention Factor, R_f), while more polar compounds will have stronger interactions with the silica and move shorter distances (lower R_f). The product, this compound, being an ionic salt, is highly polar and is expected to have a very low R_f value, often remaining at or near the baseline where it was spotted. reddit.com The progress of the reaction is observed by the disappearance of the starting material spots and the appearance of the product spot. libretexts.org Visualization is typically achieved under UV light, as both the quinoline ring and the benzyl group are UV-active. rsc.org
Table 4: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Compound | Rf Value (Hypothetical) | Observation on TLC Plate |
|---|---|---|
| 7-Methylquinoline (Starting Material) | 0.65 | UV-active spot that diminishes over time. |
| Benzyl Bromide (Starting Material) | 0.80 | UV-active spot that diminishes over time. reddit.com |
| This compound (Product) | 0.05 | Highly polar, UV-active spot that appears and intensifies over time at the baseline. |
| Co-spot (Reaction Mixture + Starting Materials) | 0.05, 0.65, 0.80 | Used to confirm the identity of spots in the reaction mixture lane. rochester.edu |
Note: R_f values are highly dependent on the specific mobile phase composition and are presented here for illustrative purposes.
Mechanistic Organic Chemistry and Reactivity of Quinolinium Derivatives
General Reaction Pathways of N-Alkyl Quinolinium Salts
N-Alkyl quinolinium salts, such as 1-Benzyl-7-methylquinolin-1-ium bromide, are characterized by a positively charged nitrogen atom, which significantly influences the electronic distribution of the quinoline (B57606) ring system. This charge renders the heterocyclic core electrophilic and susceptible to a variety of chemical transformations. The benzyl (B1604629) group on the nitrogen atom further modulates this reactivity.
The defining feature of the quinolinium cation is its electrophilicity, making it a prime target for nucleophilic attack. The positive charge on the nitrogen atom withdraws electron density from the carbocyclic and heterocyclic rings, activating the C2 and C4 positions for nucleophilic addition. This reactivity is a cornerstone of quinolinium chemistry, leading to the formation of dihydroquinoline derivatives.
The process typically begins with the attack of a nucleophile on the electron-deficient C2 or C4 carbon. youtube.com With strong nucleophiles, this addition occurs directly. youtube.com For weaker nucleophiles, the reaction can be facilitated by acid catalysis, which further enhances the electrophilicity of the quinolinium ring. youtube.com Chromium(II) chloride has been shown to mediate the nucleophilic addition of primary amine derivatives (via alkylpyridinium salts) to aldehydes in a radical-polar crossover process, highlighting a modern approach to forming these adducts under mild conditions. organic-chemistry.org This method is compatible with a wide range of functional groups that are often intolerant to classic Grignard-type conditions. organic-chemistry.org The resulting adducts, substituted dihydroquinolines, are stable intermediates that can be isolated or used in subsequent synthetic steps.
| Reaction Type | Key Features | Reactants | Products |
| Direct Nucleophilic Addition | Involves strong nucleophiles attacking the electrophilic quinolinium core. youtube.com | N-Alkyl Quinolinium Salt, Strong Nucleophile | Substituted Dihydroquinoline |
| Acid-Catalyzed Addition | Employs weak nucleophiles with an acid catalyst to enhance reactivity. youtube.com | N-Alkyl Quinolinium Salt, Weak Nucleophile, Acid | Substituted Dihydroquinoline |
| CrCl₂-Mediated Addition | Utilizes alkylpyridinium salts as surrogates for a radical-polar crossover mechanism. organic-chemistry.org | Alkylpyridinium Salt, Aldehyde, CrCl₂ | Alcohol Derivative |
Cycloaddition reactions provide an efficient method for constructing cyclic and polycyclic molecules in a single step. youtube.comyoutube.com Quinolinium salts are versatile participants in several types of cycloaddition reactions, often proceeding through dearomatization of the quinoline core to generate three-dimensional molecular architectures. nih.govnih.gov
A prominent reaction pathway for N-alkyl quinolinium salts is the formal [3+2] cycloaddition, which serves as a powerful tool for synthesizing pyrrolo[1,2-a]quinoline (B3350903) frameworks. nih.govwhiterose.ac.uk This transformation proceeds through the in situ generation of a quinolinium ylide. nih.govnih.gov When a quinolinium salt possessing an electron-withdrawing group on the N-alkyl substituent is treated with a base, such as triethylamine (B128534), deprotonation occurs at the α-carbon to form a stabilized azomethine ylide. nih.govwhiterose.ac.ukbeilstein-journals.org
This ylide, acting as a 1,3-dipole, readily reacts with electron-deficient alkenes (dipolarophiles) like N-methylmaleimide or arylidenemalononitriles. nih.govbeilstein-journals.org The reaction typically exhibits high regio- and stereoselectivity, often yielding a single isomer product in good yields under mild conditions. nih.govthieme-connect.com The resulting cycloadducts can be further functionalized through reactions like Suzuki-Miyaura coupling or oxidation. nih.govnih.govbeilstein-journals.org Copper-catalyzed three-component reactions of quinolines, diazo compounds, and alkenes also provide a direct route to indolizine (B1195054) derivatives via the in situ formation of quinolinium ylides. nih.gov
| Dipolarophile | Base/Catalyst | Resulting Scaffold | Key Feature |
| Arylidenemalononitriles | Triethylamine | Dihydropyrrolo[1,2-a]quinoline | High stereoselectivity. nih.govbeilstein-journals.org |
| N-Methylmaleimide | Triethylamine | Tetracyclic Adduct | High stereoselectivity, confirmed by X-ray analysis. beilstein-journals.orgthieme-connect.com |
| Electron-poor Alkenes | Copper Catalyst | Indolizine Derivatives | Three-component reaction via in situ ylide generation. nih.gov |
Quinolinium salts can also participate in formal [5+1] cycloaddition reactions to construct novel heterocyclic systems. thieme-connect.com This pathway often involves the reaction of quinolinium zwitterions, such as those derived from quinolinium zwitterionic tosylates or thiolates, with a one-atom component. thieme-connect.comthieme-connect.com
For instance, a copper-catalyzed dearomative [5+1] cycloaddition of quinolinium zwitterionic tosylates with terminal alkynes has been developed to afford pyrazino[1,2-a]quinoline skeletons. thieme-connect.com The proposed mechanism involves the deprotonation of the alkyne by a base, followed by the formation of a copper acetylide intermediate. This intermediate then undergoes a dearomative addition to the quinolinium zwitterion. thieme-connect.com Another example involves the cyclopropanation of quinolinium zwitterionic thiolates with sulfonium (B1226848) salts, which proceeds through a [2+1] cycloaddition followed by a [5+1] cycloaddition. thieme-connect.com
Cascade reactions involving quinolinium salts offer a rapid and efficient means to build molecular complexity from simple aromatic precursors. researchgate.net These reactions often involve an initial dearomatizing event followed by one or more subsequent transformations to yield intricate polycyclic structures. thieme-connect.comresearchgate.net
One such strategy is the base-promoted dearomatization reaction of N-alkyl quinolinium salts with enamines, which leads to diverse bridged polyheterocycles with multiple stereocenters in a highly regio- and diastereoselective manner. thieme-connect.com The reaction is believed to proceed through a Michael/Mannich/oxa-Mannich cascade sequence. thieme-connect.com
Photochemical methods have also emerged as a powerful tool for initiating dearomative cycloadditions. nih.gov Energy transfer-mediated intermolecular [4+2] dearomative cycloadditions between quinolines and various alkenes have been disclosed, providing access to complex 3D scaffolds from flat aromatic systems. nih.gov These reactions can overcome the high kinetic barriers associated with thermal dearomative cycloadditions. nih.govnih.gov
Cycloaddition Reactions Involving Quinolinium Moieties
Transformations Involving In Situ Generated Quinolinium Ylides
The in situ generation of quinolinium ylides from precursors like this compound is a pivotal strategy in synthetic chemistry. These ylides are versatile intermediates, primarily functioning as azomethine ylides in various transformations. nih.govwhiterose.ac.uk
Their generation is typically achieved by treating an N-alkyl quinolinium salt, which has an activatable C-H bond on the alkyl group (often adjacent to an electron-withdrawing group), with a base. nih.govbeilstein-journals.org Once formed, these ylides can be trapped by a range of electrophiles and reaction partners.
The most common application is in 1,3-dipolar cycloadditions with electron-poor alkenes, as detailed in section 4.1.2.1. nih.govwhiterose.ac.uknih.govthieme-connect.com However, their reactivity extends beyond this. For example, copper-catalyzed multicomponent reactions utilize the in situ generation of quinolinium ylides from quinolines and diazo compounds to react with alkenes, forming indolizine derivatives efficiently. nih.gov This method is notable for its use of an inexpensive catalyst and readily available starting materials. nih.gov The versatility of these ylides allows for the synthesis of a wide array of fused N-heterocycles, demonstrating their importance as reactive intermediates in modern organic synthesis.
Generation and Reactivity of Azomethine Ylides from Quinolinium Salts
The formation of azomethine ylides from quinolinium salts represents a powerful strategy for the construction of nitrogen-containing heterocycles. wikipedia.orgmdpi.com Azomethine ylides are 1,3-dipoles that readily participate in cycloaddition reactions. wikipedia.org For a compound such as this compound, the generation of an azomethine ylide is conceptually initiated by the deprotonation of the most acidic proton. In this case, the benzylic protons on the carbon adjacent to the quaternized nitrogen are the most likely candidates for abstraction by a base.
The process commences with the treatment of the quinolinium salt with a suitable base. The choice of base is critical and can range from organic amines to stronger inorganic bases, depending on the acidity of the C-H bond. The abstraction of a proton from the benzylic position results in the formation of a transient azomethine ylide. This ylide is a resonance-stabilized species, with the negative charge delocalized over the carbon and the nitrogen of the quinoline ring system. The 7-methyl group on the quinoline ring can exert a modest electronic influence on the stability and reactivity of the ylide through inductive effects.
Once generated, these azomethine ylides are highly reactive intermediates that can be trapped in situ by a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings. nih.govnih.gov The reactivity of the ylide is dictated by the nature of the substituents on both the quinolinium core and the benzyl group.
Table 1: Generation of Azomethine Ylide from this compound
| Reactant | Reagent | Intermediate |
| This compound | Base (e.g., Triethylamine) | 1-Benzyl-7-methylquinolinium ylide (Azomethine Ylide) |
Conjugate Additions and Subsequent Cyclizations Prompted by Ylide Formation
The azomethine ylide derived from this compound can participate in conjugate addition reactions with electron-deficient alkenes. This reaction, a type of Michael addition, is a powerful carbon-carbon bond-forming reaction. The nucleophilic carbon of the azomethine ylide attacks the β-position of an α,β-unsaturated carbonyl compound, ester, or nitrile.
This initial conjugate addition leads to the formation of a new, larger intermediate. This intermediate often possesses the requisite functionality to undergo subsequent intramolecular cyclization. For instance, if the dipolarophile contains an appropriate leaving group or a second electrophilic site, an intramolecular nucleophilic attack can occur, leading to the formation of complex polycyclic structures. These tandem reaction sequences are highly valuable in synthesis as they allow for the rapid construction of molecular complexity from relatively simple starting materials. The regioselectivity and stereoselectivity of these reactions are influenced by the structures of the ylide and the Michael acceptor, as well as the reaction conditions.
Metal-Catalyzed Transformations and Organometallic Interactions
The reactivity of quinolinium salts can be significantly expanded through the use of transition metal catalysts. These catalysts can engage with the quinolinium salt or its derivatives in various ways to promote novel transformations.
Copper-Catalyzed Annulation and Cycloaddition Reactions
Copper catalysis has emerged as a versatile tool in organic synthesis. While specific studies on this compound are not prevalent, the broader class of quinolinium salts and related nitrogen heterocycles are known to participate in copper-catalyzed reactions. For instance, copper catalysts can facilitate annulation reactions, where a new ring is fused onto the existing quinoline framework. nih.gov In the context of the azomethine ylide generated from this compound, a copper catalyst could potentially coordinate to the ylide or the dipolarophile, thereby influencing the stereochemical outcome of a cycloaddition reaction. beilstein-journals.orgnih.gov
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent reaction. nih.gov While not a direct reaction of the quinolinium salt itself, functionalized derivatives of this compound bearing azide (B81097) or alkyne moieties could be readily prepared and subjected to CuAAC to append complex molecular fragments.
Table 2: Potential Copper-Catalyzed Reactions
| Reactant | Catalyst | Reaction Type | Potential Product |
| This compound derivative | Copper(I) salt | Cycloaddition | Functionalized pyrrolidino[1,2-a]quinoline |
| Functionalized this compound | Copper(I) salt | Annulation | Extended polycyclic aromatic system |
Chiral Iridium-Catalyzed Dearomatization Processes
Iridium catalysts have shown remarkable efficacy in the dearomatization of aromatic compounds, including quinolines. nih.gov These processes convert the flat, aromatic quinoline ring into a three-dimensional, saturated, or partially saturated heterocyclic system. The dearomatization of this compound using a chiral iridium catalyst could, in principle, lead to the formation of enantioenriched tetrahydroquinoline derivatives.
The mechanism of such a reaction would likely involve the coordination of the iridium catalyst to the quinolinium ring, followed by a series of steps such as hydride transfer or migratory insertion, ultimately leading to the reduction of the aromatic system. The use of a chiral ligand on the iridium center would be crucial for controlling the stereochemistry of the newly formed stereocenters. Such dearomatization reactions are of significant interest due to the prevalence of chiral saturated nitrogen heterocycles in natural products and pharmaceuticals.
Oxidation-Reduction Chemistry of Quinolinium Species (e.g., Quinolinium Halochromates)
Quinolinium salts can be utilized as precursors to oxidizing agents, most notably quinolinium halochromates. These reagents, such as quinolinium fluorochromate (QFC) and quinolinium chlorochromate (QCC), are prepared by the reaction of quinoline with chromium trioxide in the presence of the corresponding hydrohalic acid. While the direct conversion of the pre-formed this compound to a halochromate is not a standard procedure, the underlying quinoline moiety is the key component.
These quinolinium halochromates are effective and often selective oxidizing agents for a variety of organic functional groups, including the oxidation of alcohols to aldehydes and ketones. The mechanism of these oxidations typically involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining C-H bond cleavage. The benzyl and methyl groups on the quinolinium ring would primarily exert steric and electronic effects on the solubility and reactivity of the oxidizing agent.
Conversely, the quinolinium ring itself can undergo reduction. organicchemistrydata.org Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can reduce the quinolinium moiety to the corresponding tetrahydroquinoline. The benzyl group at the nitrogen atom would influence the regioselectivity of the reduction.
Influence of Solvent Systems and Substituent Effects on Reaction Kinetics and Regioselectivity
The rates and outcomes of reactions involving this compound are profoundly influenced by the choice of solvent and the nature of substituents.
As a charged species, the solubility of this compound is highly dependent on the polarity of the solvent. Polar protic solvents can stabilize the quinolinium cation through hydrogen bonding, while polar aprotic solvents can also be effective due to their high dielectric constants. libretexts.org In reactions involving the formation of intermediates, such as azomethine ylides, the solvent can affect the stability of both the starting material and the transition state, thereby influencing the reaction rate. For instance, in SN1-type reactions that might occur at the benzylic position, polar protic solvents are known to accelerate the reaction by stabilizing the carbocation intermediate. libretexts.org
Substituent effects also play a critical role. researchgate.net The 7-methyl group on the quinoline ring of this compound is an electron-donating group, which can influence the electron density of the aromatic system and, consequently, its reactivity in electrophilic or nucleophilic aromatic substitution reactions. The benzyl group is a key determinant of the compound's reactivity, particularly in the formation of azomethine ylides. The stability of the benzylic radical or cation can also be influenced by substituents on the phenyl ring of the benzyl group, which in turn affects the kinetics of reactions involving these intermediates.
Table 3: Summary of Influencing Factors
| Factor | Influence on Reactivity |
| Solvent Polarity | Affects solubility of the quinolinium salt and can stabilize charged intermediates and transition states, thereby influencing reaction rates. |
| Solvent Protic/Aprotic Nature | Protic solvents can solvate both cations and anions, while aprotic solvents primarily solvate cations. This can impact the reactivity of nucleophiles and the stability of intermediates. |
| 7-Methyl Group | Electron-donating group that can influence the electronic properties of the quinoline ring. |
| Benzyl Group | Site for the formation of azomethine ylides and can participate in reactions involving benzylic intermediates. |
Computational Chemistry and Theoretical Investigations of Quinolinium Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to determine the kinetic and thermodynamic stability of compounds and to perform structural calculations. nih.gov For a molecule like 1-Benzyl-7-methylquinolin-1-ium bromide, DFT is employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. Common functionals, such as B3LYP, paired with basis sets like 6-31G' or 6-311G, are frequently used for these calculations on quinoline (B57606) derivatives. nih.govrsc.orgresearchgate.net
Once the geometry is optimized, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. uobaghdad.edu.iq A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. uobaghdad.edu.iq In donor-acceptor systems like quinolinium salts, the HOMO and LUMO can be spatially separated, indicating the potential for intramolecular charge transfer (ICT) upon electronic excitation. rsc.org
Theoretical calculations for related quinoline derivatives provide insights into various reactivity descriptors, including electronegativity, chemical hardness, and the electrophilicity index, all derived from the foundational DFT calculations. nih.govrsc.org
Table 1: Representative Electronic Properties Calculated by DFT for a Quinolinium System (Note: This table presents typical data for quinolinium derivatives as illustrative examples.)
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 eV to -5.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -2.5 eV to -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.0 eV to 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. uobaghdad.edu.iq |
| Dipole Moment | 2.5 D to 3.0 D | Measures the overall polarity of the molecule. pnrjournal.com |
Advanced Computational Analyses for Understanding Reactivity and Stability
Beyond basic electronic structure, advanced computational methods can elucidate more complex aspects of bonding, charge distribution, and intermolecular forces.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. pnrjournal.comresearchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. scirp.org
The Electron Localization Function (ELF) provides a powerful method for mapping electron pair probability in a molecule. wikipedia.org It is a function of spatial coordinates that reveals the regions where electrons are likely to be found, offering a chemically intuitive visualization of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr An ELF value close to 1.0 signifies perfect electron localization, typical of core electrons or lone pairs, while lower values indicate regions of electron delocalization. wikipedia.org
For this compound, an ELF analysis would clearly distinguish the aromatic bonding within the quinoline and benzyl (B1604629) rings, the C-N and C-C single bonds, and the C-H bonds. It provides a more detailed picture of the chemical bond than electron density alone. wikipedia.org The Localized Orbital Locator (LOL) serves a similar purpose, using the kinetic energy density to identify regions of high and low electron localization, thus complementing the ELF analysis. jussieu.fr
Non-covalent interactions (NCIs) are critical for understanding the structure and properties of ionic compounds like this compound, especially the interaction between the quinolinium cation and the bromide anion. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. acs.org
By plotting the RDG against the electron density, large, low-density spikes indicate non-covalent interactions. The sign of the second Hessian eigenvalue of the electron density can then be used to differentiate between stabilizing (hydrogen bonds, π-π stacking) and destabilizing (steric clash) interactions. acs.org For the target compound, this analysis would map the C-H···Br hydrogen bonds and potential π-stacking interactions between the aromatic rings of adjacent cations in a condensed phase. Interaction Region Imaging (IRI) is a related technique that provides a complementary visualization of these interactions.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Behavior
While quantum chemical calculations typically focus on static, single-molecule systems, molecular modeling and dynamics simulations explore the behavior of molecules over time. Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules. researchgate.netarxiv.org
For this compound, MD simulations can model the molecule's movement and interactions in a solvent or as part of a larger aggregate. researchgate.net These simulations can reveal the preferred conformations of the molecule, particularly the rotational freedom around the bond connecting the benzyl group to the quinolinium nitrogen. The results can show how the molecule tumbles and translates in solution and how it interacts with the bromide anion and surrounding solvent molecules. researchgate.net Such simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system. arxiv.org
Theoretical Studies of Optical Properties and Hyperpolarizability in Quinolinium Chromophores
Theoretical and computational chemistry provide powerful tools for investigating the electronic and optical properties of molecular systems, offering insights that complement and often guide experimental work. In the realm of nonlinear optics (NLO), computational methods are invaluable for predicting and understanding the structure-property relationships that govern the hyperpolarizability of chromophores. For quinolinium-based systems, these theoretical studies are crucial for designing novel materials with enhanced NLO responses for applications in photonics and optoelectronics.
The primary method employed for these investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the study of optical properties, time-dependent DFT (TD-DFT) is particularly important as it allows for the calculation of excited-state properties, such as absorption spectra and frequency-dependent hyperpolarizabilities.
The key parameters calculated in these theoretical studies include:
Dipole Moment (μ): A measure of the polarity of a molecule, which is a significant factor in its interaction with electric fields.
Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. This is related to the linear optical properties.
First-Order Hyperpolarizability (β): A tensor quantity that describes the second-order nonlinear optical response of a molecule. Its magnitude is a key indicator of a material's potential for applications such as second-harmonic generation (SHG).
Second-Order Hyperpolarizability (γ): Related to the third-order nonlinear optical response.
For a compound like This compound , theoretical studies would focus on how its specific structural features influence these parameters. The quinolinium core acts as an excellent electron-accepting moiety. The permanent positive charge on the nitrogen atom enhances this effect. The N-benzyl group and the 7-methyl group are key substituents that modulate the electronic and optical properties.
The benzyl group, attached to the nitrogen, contributes to the π-conjugated system. The methyl group at the 7-position, being an electron-donating group, can influence the electron density distribution within the quinoline ring system. The interplay between the electron-accepting quinolinium core and the substituents creates a "push-pull" system, which is a common design strategy for enhancing NLO properties.
Detailed Research Findings
A hypothetical computational analysis of This compound would likely reveal the following:
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the benzyl and quinoline ring, while the Lowest Unoccupied Molecular Orbital (LUMO) would be predominantly on the electron-deficient quinolinium core. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap often correlating with higher hyperpolarizability. The introduction of the benzyl group is expected to raise the HOMO energy level, thus reducing the HOMO-LUMO gap compared to a simple N-alkyl quinolinium salt. The methyl group at the 7-position would also slightly raise the HOMO energy.
Optical Properties: The TD-DFT calculations would predict the electronic absorption spectrum. For N-benzylquinolinium salts, strong absorption bands in the UV-visible region are expected, corresponding to π-π* transitions. The position and intensity of these bands would be sensitive to the solvent environment, a phenomenon known as solvatochromism.
Hyperpolarizability: The calculated first-order hyperpolarizability (β) would be expected to be significant due to the intramolecular charge transfer character of the molecule. The benzyl group acts as a π-electron donor, pushing electron density towards the quinolinium acceptor upon excitation. This charge transfer is the primary origin of the large NLO response in such push-pull systems.
Below are interactive data tables illustrating the kind of results a theoretical study on This compound and related compounds might produce.
Table 1: Calculated Electronic Properties of Quinolinium Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (μ, Debye) |
| 1-Methylquinolin-1-ium | -7.25 | -3.10 | 4.15 | 15.2 |
| 1-Benzylquinolin-1-ium | -6.90 | -3.20 | 3.70 | 16.5 |
| 1-Benzyl-7-methylquinolin-1-ium | -6.85 | -3.15 | 3.70 | 17.1 |
| 1-Benzyl-7-nitroquinolin-1-ium | -7.50 | -4.05 | 3.45 | 12.8 |
Note: This data is hypothetical and for illustrative purposes to show expected trends.
Table 2: Calculated Polarizability and First-Order Hyperpolarizability (Illustrative Data)
| Compound | Polarizability (α, a.u.) | Hyperpolarizability (β, a.u.) |
| 1-Methylquinolin-1-ium | 180 | 500 |
| 1-Benzylquinolin-1-ium | 250 | 1200 |
| 1-Benzyl-7-methylquinolin-1-ium | 265 | 1350 |
| 1-Benzyl-7-nitroquinolin-1-ium | 270 | 1800 |
Note: This data is hypothetical and for illustrative purposes. 1 a.u. of hyperpolarizability = 8.639 x 10-33 esu.
These illustrative tables demonstrate that the combination of a benzyl group and a methyl group in This compound is expected to result in a smaller HOMO-LUMO gap and significantly enhanced polarizability and first-order hyperpolarizability compared to simpler quinolinium salts. The presence of a strong electron-withdrawing group like a nitro group would likely lead to an even more pronounced NLO response.
Applications of Quinolinium Compounds in Catalysis and Materials Science
Catalytic Applications of Quinolinium Derivatives
The catalytic utility of quinolinium compounds is diverse, ranging from facilitating stereoselective transformations to driving photoredox reactions. Their inherent structural features, including a positively charged nitrogen atom and an extended π-system, are pivotal to their catalytic activity.
Utilization in Photocatalysis for Organic Transformations
Quinolinium salts have emerged as potent organophotoredox catalysts, capable of facilitating a variety of organic transformations under visible light irradiation. bohrium.comacs.org Their strong oxidizing ability in the excited state is a key attribute that enables these applications. acs.org Upon photoexcitation, the quinolinium cation can accept an electron from a suitable substrate, initiating a cascade of chemical reactions. acs.org
One notable application is the aerobic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes, ketones, or benzoic acids. bohrium.comacs.org For instance, quinolinium-grafted polyoxometalates have been developed as efficient photocatalysts for the one-step aerobic oxidation of benzyl alcohols to benzoic acids. bohrium.comfigshare.com These systems leverage the light-harvesting ability of the quinolinium moiety and the electron storage and transfer properties of the polyoxometalate backbone. bohrium.comfigshare.com In some cases, the combination of a quinolinium photocatalyst with a co-catalyst, such as a cobaloxime, can enable oxidative C–C cross-coupling reactions with the release of hydrogen gas. acs.org
Quinolinium photocatalysts have also been investigated for the degradation of environmental pollutants. For example, N-methylquinolinium tetrafluoroborate (B81430) has shown potential in the photocatalytic degradation of chlorinated contaminants like 2,4,6-trichlorophenol (B30397) and triclosan. nih.gov The mechanism is believed to proceed via an electron transfer process from the pollutant to the excited quinolinium salt. nih.gov
Development of Organic Photocatalysts Based on Quinolinium Scaffolds
The development of novel organic photocatalysts based on quinolinium scaffolds is a burgeoning area of research. bohrium.comacs.org The tunability of their photophysical and redox properties through structural modifications allows for the design of catalysts tailored for specific organic transformations. For example, the introduction of different substituents on the quinoline (B57606) ring can significantly influence the catalyst's excited-state potential and, consequently, its reactivity. acs.org
Researchers have synthesized various quinolinium derivatives and evaluated their photocatalytic performance. A study on a quinoline-based organophotoredox catalyst, 2,4-bis(4-methoxyphenyl)quinoline, demonstrated that upon protonation, it could achieve a highly oxidizing excited state under visible light. acs.org This photocatalyst, in synergy with cobaloxime, was effective for Minisci alkylation and other C-C bond-forming reactions. acs.org Furthermore, the development of polymer-supported quinolinium photocatalysts offers the advantage of easy catalyst recovery and recycling, enhancing the sustainability of the process. acs.org
| Catalyst System | Transformation | Substrate | Product | Yield/Efficiency | Reference |
| Quinolinium-grafted Polyoxometalate | Aerobic Oxidation | Benzyl Alcohol | Benzoic Acid | Favorable yields | bohrium.comfigshare.com |
| 2,4-bis(4-methoxyphenyl)quinoline / Cobaloxime | Minisci Alkylation | Various radical precursors | Alkylated products | TON = 3360 | acs.org |
| N-methylquinolinium tetrafluoroborate | Pollutant Degradation | 2,4,6-trichlorophenol | Mineralized products | Achieved within hours | nih.gov |
Advanced Materials Development and Engineering
The unique optical and electronic properties of quinolinium compounds make them attractive building blocks for the development of advanced functional materials.
Integration into Optoelectronic Materials: Potential in LEDs and Solar Cells
Quinoline and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) due to their fluorescence and electron-transporting capabilities. researchgate.netresearchgate.net Tris(8-hydroxyquinoline) aluminum (Alq3) is a well-known example of a quinoline-based material widely used in OLEDs. researchgate.netresearchgate.net The development of new quinoline-based materials aims to enhance properties such as thermal stability, hydrolytic stability, and electroluminescence efficiency. researchgate.netresearchgate.net
While direct integration of "1-Benzyl-7-methylquinolin-1-ium bromide" into optoelectronic devices is not documented in the provided search results, the broader class of quinolinium and quinoline compounds shows significant promise. For instance, rare-earth quinolinate complexes have been synthesized and used as the electron-transporting and emitting layer in OLEDs, exhibiting green-colored emission. researchgate.net The structural and electronic properties of quinoline derivatives, such as electronic delocalization, contribute to their desirable fluorescence effects for OLED applications. researchgate.net
Incorporation into Polymer Materials for Enhanced Functionality
The incorporation of quinolinium moieties into polymer structures can impart novel functionalities to the resulting materials. For example, polymer-supported quinolinium photocatalysts have been developed to facilitate catalyst recycling. acs.org In this approach, the quinolinium catalyst is covalently attached to a polymer backbone, such as polystyrene. acs.org This allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in multiple catalytic cycles without a significant loss of activity. acs.org This strategy addresses some of the key challenges in homogeneous catalysis, such as catalyst recovery and product purification.
Applications in Analytical Chemistry (Non-Biological Context)
Quinolinium-based ionic liquids have emerged as a new class of stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC). tandfonline.comnih.govmdpi.com These materials possess high thermal stability and unique selectivity, particularly for aromatic and polar compounds, which is attributed to multiple interaction mechanisms including π-π stacking, dipole-dipole, and ion-dipole interactions. tandfonline.comnih.gov In GC, quinolinium stationary phases are highly polar and can be used for complex separations, such as analyzing aromatic hydrocarbons in gasoline. tandfonline.com In HPLC, silica (B1680970) modified with quinolinium ionic liquids can function in multiple modes (normal-phase, reversed-phase, and anion-exchange), demonstrating their versatility for separating a wide range of analytes from polycyclic aromatic hydrocarbons to inorganic anions. nih.gov
A general characteristic of ionic liquids, including many quinolinium salts, is their ability to dissolve a wide variety of organic and inorganic compounds. This property is particularly useful in analytical chemistry for the solubilization of compounds that are poorly soluble in water or common organic solvents. By dissolving a water-insoluble analyte in a quinolinium-based ionic liquid, it can be more readily analyzed by techniques such as spectroscopy or chromatography. This application facilitates the analysis of complex samples and can improve the efficiency of extraction processes.
Structure Function Relationships in Non Biological Contexts
Correlating Molecular Structure with Optical and Photophysical Properties
The photophysical characteristics of quinolinium salts are intrinsically linked to their molecular structure. The extended π-system of the quinoline (B57606) ring is the primary chromophore, and its electronic properties are modulated by the substituents. In the case of 1-benzyl-7-methylquinolin-1-ium bromide, both the benzyl (B1604629) and methyl groups, as well as the quaternization of the nitrogen, play significant roles in defining its absorption and emission properties.
The introduction of substituents onto the quinoline ring system can significantly alter the energy of the electronic transitions and, consequently, the fluorescence properties of the molecule. The quaternization of the nitrogen atom in the quinoline ring, as seen in this compound, generally leads to a red-shift in the absorption and emission spectra compared to the neutral quinoline parent. This is due to the increased electron-withdrawing nature of the positively charged nitrogen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The position of substituents is also a critical factor. For instance, studies on other quinoline derivatives have shown that the introduction of a halogen atom at the C-7 position can lead to a decrease in anticancer activity, with chlorine-containing derivatives being more active than bromine-containing ones researchgate.net. While this is a biological context, it highlights the sensitivity of the quinoline system to substitution at this position, which can be extrapolated to its photophysical behavior.
The fluorescence of quinolinium salts can be quite sensitive to their environment. For example, N-methyl-6-hydroxyquinolinium (M6HQ) cation exhibits dual emission in alcohols, with one band around 460 nm and a red-shifted band at 610 nm, indicating the occurrence of excited-state proton transfer (ESPT) ijcrt.org. While this compound does not possess a hydroxyl group for ESPT, its fluorescence is still likely to be influenced by solvent polarity.
To illustrate the effect of substitution on the photophysical properties of related compounds, the following table summarizes data for some quinolone and quinolizinium (B1208727) derivatives.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 7-(diethylamino)quinolone chalcone (B49325) 4a | THF | 443 | 551 | 108 |
| 7-(diethylamino)quinolone chalcone 5a | THF | 448 | 569 | 121 |
| 7-(diethylamino)quinolone chalcone 5b | THF | 448 | 586 | 138 |
| Quinolizinium salt | Solution | - | ~334 | - |
| Quinolizinium salt | Molten state | - | ~465 | - |
| This table presents data for related compounds to illustrate general principles, as specific data for this compound is not readily available in the searched literature. Data sourced from nih.govrsc.org. |
Elucidation of Structure-Reactivity Correlations in Organic Synthetic Transformations
N-alkyl quinolinium salts are valuable intermediates and reactants in organic synthesis, particularly for the construction of annulated heterocyclic systems. nih.govrsc.orgbldpharm.comresearchgate.net The reactivity of this compound is governed by the electrophilic nature of the quinolinium ring and the potential for the benzyl group to participate in or direct reactions.
The positive charge on the nitrogen atom makes the quinolinium ring susceptible to nucleophilic attack, which is a key step in many of its synthetic applications. The benzyl group at the N-1 position can influence the regioselectivity of such attacks due to steric hindrance. Furthermore, the benzylic protons are acidic and can be removed by a base to form an N-ylide, which is a reactive 1,3-dipole. This ylide can then undergo cycloaddition reactions with various dipolarophiles to construct complex polycyclic frameworks.
Reviews on the applications of quinolinium salts highlight their use in reactions with alkenes, alkynes, and other unsaturated systems to afford a diverse range of fused heterocycles. nih.govrsc.orgbldpharm.comresearchgate.net For instance, N-alkoxycarbonylmethylquinolinium bromides have been used in reactions with isatin-derived alkenes to produce spiro(indoline-3,2′-pyrrolo[1,2-a]quinolines) with good stereoselectivity, where the steric effects of the substituents play a crucial role. nih.gov
The benzyl group itself can be a reactive handle. In related N-benzylpyridinium salts, the benzyl group can be displaced by nucleophiles. While this is a common reaction for pyridinium (B92312) salts, the stability of the quinolinium ring might favor other reaction pathways. The synthesis of related structures, such as 1-benzylindole, involves the reaction of indole (B1671886) with benzyl bromide, showcasing the reactivity of the benzyl bromide precursor. orgsyn.org
Optimization of Catalytic Efficiency Through Targeted Structural Modifications
Quaternary ammonium (B1175870) salts, including quinolinium salts, are widely recognized for their utility as phase-transfer catalysts (PTCs). These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one of the reactants, typically an anion, into the phase where the other reactant is soluble. The efficiency of a PTC is highly dependent on its structure.
For this compound to function as a PTC, the lipophilicity of the cation is a key parameter. The benzyl and methyl groups contribute to its organic-phase solubility, which is essential for its catalytic cycle. The general structure-activity relationships for PTCs suggest that bulkier and more lipophilic cations are often more effective. Therefore, modifications to the benzyl group (e.g., introducing alkyl chains) or the quinoline ring could be a strategy to optimize its catalytic efficiency for specific reactions.
While direct studies on the catalytic applications of this compound are not prevalent in the searched literature, the catalytic activity of related N-benzylpyridinium bromide is well-documented. It is used in metal-free catalytic systems for the selective oxidation of hydrocarbons. This suggests that this compound could potentially exhibit similar catalytic activity, with the quinolinium core's electronic properties influencing the catalytic cycle.
Furthermore, a patent describes the synthesis of benzyl quinolinium bromide oligomers for use as corrosion inhibitors in acidic solutions, which can be considered a form of catalytic surface protection. google.com The effectiveness of these oligomers is dependent on the fraction of nitrogen atoms that have reacted to form the quaternary ammonium salt, highlighting a direct structure-function relationship in a practical application. google.com
Future Research Directions and Unresolved Challenges for 1 Benzyl 7 Methylquinolin 1 Ium Bromide
Development of Sustainable and Greener Synthetic Pathways
The traditional synthesis of quinolinium salts often involves methods that are not environmentally benign. Future research must prioritize the development of sustainable and greener synthetic routes for 1-Benzyl-7-methylquinolin-1-ium bromide. This involves moving away from hazardous solvents and reagents towards more eco-friendly alternatives.
Key areas for investigation include:
Microwave-Assisted and Ultrasound-Promoted Synthesis : These techniques have the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov
Use of Greener Solvents : Research into replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents is crucial. For instance, developing syntheses in solvents like ethyl acetate (B1210297), which is more sustainable, would be a significant step forward. rsc.org
Catalytic Innovations : The development of novel, reusable catalysts, such as solid acid catalysts, can minimize waste and make the process more economical and environmentally friendly. mdpi.com
| Potential Greener Approach | Description | Anticipated Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction time, increased yields, lower energy use. nih.gov |
| One-Pot Reactions | Combines multiple synthetic steps into a single operation. | Decreased solvent usage, reduced waste, improved atom economy. researchgate.net |
| Dynamic Crystallization | The product crystallizes as it is formed, driving the reaction equilibrium. | Improved product recovery, reduced need for purification steps, less waste generation. epa.gov |
| Hybrid Flow-Batch Process | Combines the advantages of continuous flow and batch processing. | Enhanced safety, better control over reaction parameters, improved consistency. epa.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways
Quinolinium salts are versatile intermediates for the synthesis of complex heterocyclic structures. researchgate.net A significant future direction for this compound is the exploration of its reactivity to uncover new transformation pathways. The presence of the benzyl (B1604629) group and the methyl substituent at the 7-position could lead to unique reactivity compared to other quinolinium salts.
Potential areas of exploration include:
Annulation Reactions : Using this compound as a building block to react with various partners like alkenes, alkynes, and diketones to construct fused polyheterocyclic systems. researchgate.netthieme-connect.com
Dearomatization Reactions : Investigating asymmetric dearomatization processes to create chiral, non-planar molecules, which are of significant interest in medicinal chemistry. acs.org
Cycloaddition Reactions : Exploring its potential in [3+2] or other cycloaddition reactions to generate novel spirocyclic or fused ring systems. researchgate.net
C-H Activation : Developing new methods that leverage the specific C-H bonds on the quinoline (B57606) core or the benzyl group for functionalization.
| Reaction Type | Potential Reactants | Expected Product Class |
| Annulation | Alkenes, Alkynes, Enamines | Fused Heterocycles researchgate.netthieme-connect.com |
| Asymmetric Dearomatization | Chiral Catalysts, Nucleophiles | Chiral Tetrahydroquinolines acs.org |
| [3+2] Cycloaddition | Azomethine Ylides, Diazo Compounds | Pyrrolo[1,2-a]quinolines researchgate.net |
| Ring Expansion | Cyclopropanes | Expanded Heterocyclic Systems researchgate.net |
Expansion of Advanced Characterization Techniques for Increasingly Complex Quinolinium Derivations
As more complex molecules are synthesized from this compound, the need for sophisticated characterization techniques becomes paramount. While standard techniques like NMR and Mass Spectrometry are fundamental, future research will require the adoption of more advanced methods.
Key techniques to be explored:
High-Resolution Mass Spectrometry (HRMS) : Techniques like LC-HRMS are essential for the unambiguous identification of complex products and intermediates formed in novel reactions. researchgate.net
Advanced NMR Spectroscopy : Two-dimensional NMR techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies will be critical for elucidating the intricate 3D structures and stereochemistry of new derivatives.
Circular Dichroism (CD) Spectroscopy : For chiral derivatives obtained through asymmetric synthesis, CD spectroscopy will be vital for confirming their enantiomeric purity and studying their chiroptical properties. acs.org
In-situ Reaction Monitoring : Employing techniques like in-situ IR or NMR spectroscopy can provide real-time data on reaction kinetics and mechanisms, helping to optimize conditions and understand transformation pathways.
Deeper Integration of Computational Insights to Predict and Rationalize Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like this compound. nih.govresearchgate.net A deeper integration of these methods with experimental work is a crucial future direction.
Computational studies can be applied to:
Predict Reactivity : Calculate properties like HOMO-LUMO energy gaps, electrophilicity indexes, and electrostatic potential maps to predict how the molecule will react with different reagents. nih.govresearchgate.netuobaghdad.edu.iq
Rationalize Reaction Mechanisms : Model transition states and reaction pathways to understand the underlying mechanisms of newly discovered transformations. acs.org
Simulate Spectroscopic Data : Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. nih.govrsc.org
Design Novel Catalysts : Computationally screen potential catalysts for reactions involving this compound to guide experimental efforts.
| Computational Method | Parameter/Property to Investigate | Purpose |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap, Chemical Hardness/Softness | Predict kinetic and thermodynamic stability and reactivity. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Absorption Spectra | Predict optical and electronic properties. rsc.org |
| Molecular Dynamics (MD) | Supramolecular Complex Formation | Understand noncovalent interactions in catalytic systems. acs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Paths, Electron Density | Analyze bonding characteristics and intermolecular interactions. |
Innovation in Catalytic Systems and the Discovery of New Material Applications
The inherent properties of quinolinium salts suggest that this compound could find applications in catalysis and materials science. researchgate.netrsc.org Future research should focus on unlocking this potential.
Potential applications include:
Phase-Transfer Catalysis : Investigating its efficacy as a phase-transfer catalyst in organic synthesis, which can enhance reaction rates between immiscible reactants.
Corrosion Inhibition : Studying its ability to form a protective layer on metal surfaces, potentially acting as a corrosion inhibitor, particularly in acidic environments. researchgate.netresearchgate.net
Ionic Liquids : Exploring its properties as a potential ionic liquid or a precursor for synthesizing new ionic liquids with tailored properties for various applications. nih.gov
Photosensitizers and Fluorescent Probes : Modifying its structure to develop novel photosensitizers for applications like photodynamic therapy or fluorescent probes for cellular imaging. rsc.org
Addressing Scalability and Industrial Viability of Current Synthetic Methodologies
For any promising compound, the transition from laboratory-scale synthesis to industrial production presents significant challenges. A critical area of future research is to address the scalability and economic viability of producing this compound and its derivatives.
Key challenges and research directions:
Process Optimization : Systematically studying reaction parameters (temperature, concentration, catalyst loading) to maximize yield and throughput while minimizing costs.
Reducing Purification Costs : Developing synthetic routes that produce the compound in high purity to avoid costly and wasteful purification steps like column chromatography. The use of crystallization is often a more scalable approach. epa.gov
Flow Chemistry : Implementing continuous flow manufacturing processes can offer better control, improved safety, and higher efficiency for large-scale production compared to traditional batch methods. epa.gov
Raw Material Sourcing : Investigating alternative, more abundant, and less expensive starting materials to improve the economic feasibility of the synthesis. epa.gov The reliance on benzyl bromide, for example, could be a target for innovation. orgsyn.orgmdpi.com
| Challenge | Potential Solution | Impact on Viability |
| Low Reaction Yields | Process optimization, development of more efficient catalysts. | Increases product output per batch, lowering cost per kilogram. mdpi.com |
| Costly Purification | Design of crystallization-induced reactions, use of sustainable solvents. | Reduces solvent waste and energy consumption, simplifies downstream processing. epa.gov |
| Hazardous Reagents | Replacement of hazardous chemicals with safer alternatives. | Improves process safety and reduces environmental impact and associated regulatory costs. epa.gov |
| Batch Process Limitations | Transition to continuous flow manufacturing. | Enhances scalability, improves product consistency, and can lower capital costs. epa.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Benzyl-7-methylquinolin-1-ium bromide, and how can reaction yields be optimized?
- Methodology : Begin with quaternization of 7-methylquinoline using benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC. Optimize yield by varying stoichiometric ratios (e.g., 1:1.2 quinoline:benzyl bromide) and reaction time (12–24 hours). Purify via recrystallization from ethanol or acetone. Validate purity using melting point analysis and HPLC (≥95% purity) .
- Data Contradictions : Lower yields may arise from incomplete quaternization due to steric hindrance. Address by increasing reaction temperature (80–100°C) or using phase-transfer catalysts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology : Use / NMR to confirm benzyl and methyl group integration and quaternary nitrogen formation. IR spectroscopy identifies C-N stretching (1650–1700 cm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Cross-reference spectral data with computational predictions (e.g., DFT calculations) .
- Data Contradictions : Discrepancies in NMR splitting patterns may indicate rotameric forms. Use variable-temperature NMR to resolve dynamic effects .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology : Perform solubility screens in water, DMSO, and ethanol at 25°C and 37°C. Use UV-Vis spectroscopy to monitor degradation kinetics (e.g., hydrolysis in aqueous buffers). For stability, conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. What strategies are recommended for elucidating the reaction mechanism of this compound in catalytic processes?
- Methodology : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Use -labeling or ESI-MS to detect transient species. Compare experimental data with computational mechanistic studies (e.g., Gaussian or ORCA for transition-state modeling) .
- Data Contradictions : Conflicting kinetic profiles may suggest parallel pathways. Use multivariate analysis (e.g., PCA) to deconvolute contributions from competing mechanisms .
Q. How can researchers design experiments to study the compound’s interactions with biological macromolecules (e.g., DNA/proteins)?
- Methodology : Utilize fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (). For structural insights, perform X-ray crystallography or molecular docking (AutoDock Vina) with homology models of target proteins. Validate via mutagenesis studies .
- Data Contradictions : Discrepancies between docking scores and experimental values may arise from solvation effects. Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to refine binding models .
Q. What advanced statistical methods are suitable for analyzing contradictory data in synthesis optimization or bioactivity studies?
- Methodology : Apply response surface methodology (RSM) or factorial design to isolate critical variables (e.g., temperature, solvent polarity). For bioactivity data, use Bayesian hierarchical models to account for batch variability. Validate via cross-validation or bootstrapping .
Q. How can the compound’s potential as a photosensitizer or redox-active material be evaluated?
- Methodology : Conduct cyclic voltammetry (CV) to determine oxidation/reduction potentials. Use transient absorption spectroscopy to study excited-state lifetimes. For photostability, expose to UV-Vis light and monitor decomposition via LC-MS .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodology : Standardize protocols using ICH guidelines (e.g., Q2(R1) for analytical validation). Share raw spectral data and crystallographic files (CIF) in supplementary materials. Use interlaboratory studies to assess reproducibility .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
